3-(3-Methylphenyl)picolinic acid

Vue d'ensemble

Description

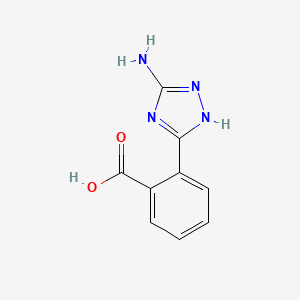

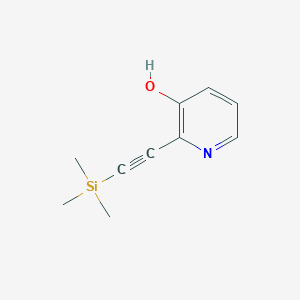

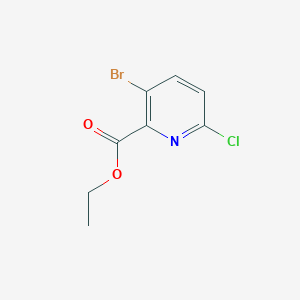

3-(3-Methylphenyl)picolinic acid is a compound with the CAS Number: 1225956-74-0 and a molecular weight of 213.24 . It is a pyridine carboxylate metabolite of tryptophan .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO2/c1-9-4-2-5-10 (8-9)11-6-3-7-14-12 (11)13 (15)16/h2-8H,1H3, (H,15,16) . A study has reported the FT-IR and FT-Raman spectra of 3-methyl picolinic acid (MPA) in the ranges 4000–450 cm–1 and 4000–50 cm–1, respectively .Physical And Chemical Properties Analysis

The IUPAC name for this compound is 3- (3-methylphenyl)-2-pyridinecarboxylic acid .Applications De Recherche Scientifique

Enhanced Degradation of Micropollutants

Picolinic acid derivatives, including 3-(3-Methylphenyl)picolinic acid, show promise in environmental applications. A study demonstrated that picolinic acid (PICA) can significantly enhance the degradation of micropollutants in water when used in a peracetic acid-Fe(III) system. This system outperformed other chelating agents and efficiently removed various pollutants by activating high-valent iron species, rather than radicals, for degradation (Juhee Kim et al., 2022).

Advanced Materials and Organic Electronics

This compound has also found applications in the synthesis of advanced materials. Research on iridium complexes incorporating picolinic acid derivatives has led to developments in organic light-emitting diodes (OLEDs). For instance, deep-blue phosphorescent Ir(III) complexes with picolinic acid N-oxide as the ancillary ligand have been synthesized for high-efficiency PhOLEDs, showcasing excellent electroluminescent properties and thermal stability (Hoe-Joo Seo et al., 2010).

Coordination Chemistry for Catalysis

The field of coordination chemistry has exploited picolinic acid derivatives in catalysis and material science. A study on the synthesis of 3-substituted 2-arylpyridines via Cu/Pd-catalyzed decarboxylative cross-coupling of picolinic acids with aryl halides provided an efficient method for producing valuable compounds for drug discovery and material science (D. Hackenberger et al., 2017).

Photocatalytic Activity and Crystal Engineering

Picolinic acid derivatives have been utilized in the design and synthesis of coordination compounds and frameworks with potential photocatalytic activities. The hydrothermal assembly of coordination polymers using tricarboxylic acid blocks derived from picolinic acid has led to the creation of structures with significant photocatalytic activity for the degradation of pollutants, demonstrating the utility of picolinic acid derivatives in environmental remediation (Jin-Zhong Gu et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 3-(3-Methylphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

This compound is a metabolite of tryptophan . It plays a key role in zinc transport . The disruption of zinc binding in zinc finger proteins can affect various biochemical pathways, particularly those involved in viral replication and packaging .

Result of Action

The binding of this compound to zinc finger proteins and the subsequent disruption of zinc binding result in the inhibition of these proteins’ functions . This can have various molecular and cellular effects, depending on the specific roles of the affected proteins. For instance, it has been shown to have anti-viral effects in vitro and in vivo .

Propriétés

IUPAC Name |

3-(3-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKWZGHVZHLTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-](/img/structure/B1439745.png)

![6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1439753.png)

![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)